Sodium;2-(1-fluorocyclobutyl)acetate is a sodium salt derived from 2-(1-fluorocyclobutyl)acetic acid, with the molecular formula . This compound features a unique fluorinated cyclobutyl structure, which contributes to its distinct chemical properties and potential applications in various scientific fields. The compound is classified under organic salts and is particularly noted for its utility in medicinal chemistry and radiochemistry due to its interaction with biological systems and potential as a radiolabeling agent .
The synthesis of sodium;2-(1-fluorocyclobutyl)acetate typically involves the reaction of 2-(1-fluorocyclobutyl)acetic acid with a sodium base, such as sodium hydroxide. This reaction is conducted in an aqueous medium, where the sodium hydroxide deprotonates the acetic acid, forming the sodium salt. The product is then isolated through evaporation and crystallization processes.
The reaction can be summarized as follows:
This method allows for the efficient production of the sodium salt, although detailed industrial production methods remain less documented .
Sodium;2-(1-fluorocyclobutyl)acetate consists of a cyclobutyl ring substituted with a fluorine atom and an acetate group. The structural representation can be illustrated as follows:
Sodium;2-(1-fluorocyclobutyl)acetate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of sodium;2-(1-fluorocyclobutyl)acetate involves its interaction with specific enzymes and receptors within biological systems. The fluorinated cyclobutyl structure may enhance binding affinity or alter the activity of target proteins, potentially leading to inhibition or modification of enzymatic processes. The precise pathways depend on the context of use, particularly in medicinal applications such as imaging or therapeutic agents .
Sodium;2-(1-fluorocyclobutyl)acetate has several scientific uses, particularly in medicinal chemistry and radiochemistry. Its unique structure makes it a candidate for:
Sodium;2-(1-fluorocyclobutyl)acetate represents a strategically engineered fluorinated cyclobutane derivative, bridging fluorinated compound chemistry with precision biomedicine. Its core structure integrates a cyclobutyl ring constrained by a fluorine atom at the C1 position, coupled with an acetic acid moiety neutralized as a sodium salt for enhanced solubility. This molecular architecture confers distinctive steric, electronic, and metabolic properties that have propelled its adoption across synthetic chemistry, enzymology, and diagnostic imaging. Unlike linear fluoroacetates (e.g., sodium fluoroacetate/1080), which exhibit extreme mammalian toxicity via lethal metabolic disruption, this cyclobutyl variant demonstrates tailored biochemical interactions due to its conformational rigidity and resistance to defluorination [1] [8].
The synthesis of fluorinated cyclobutanes emerged as a response to limitations in early fluorocarbon chemistry. Initial routes to sodium;2-(1-fluorocyclobutyl)acetate relied on multistep sequences beginning with cyclobutane carboxyl derivatives. A pivotal advancement utilized nucleophilic fluorination of 1-(halogenated)cyclobutyl precursors (e.g., bromocyclobutyl acetate) with anhydrous KF or AgF, achieving fluorination at the tertiary carbon. Alternative approaches employed cyclobutylidene acetates subjected to electrophilic fluorination reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), though regioselectivity challenges persisted [10].
Table 1: Synthetic Pathways for Sodium;2-(1-Fluorocyclobutyl)Acetate
Method | Key Reagent | Yield (%) | Advantage | Limitation |
---|---|---|---|---|
Nucleophilic Substitution | KF/18-Crown-6, DMSO | 45-65 | Cost-effective | Competing elimination |
Electrophilic Fluorination | Selectfluor®, MeCN | 70-85 | High regioselectivity | Requires anhydrous conditions |
Cyclobutane Ring Expansion | Vinylfluoride + CH2N2 | 30-40 | Builds ring with fluorine | Low scalability |
Post-fluorination, hydrolysis and salification yielded the sodium salt, with purity critical for biological applications. Chromatographic purification (e.g., reverse-phase HPLC) addressed impurities from ring strain-mediated rearrangements. The cyclobutyl ring’s bond angle distortion (~90°) versus larger cycloalkanes enhances fluorine’s electronic influence on the acetoxy group, facilitating its participation in enzyme binding or radiochemical incorporation [7] [10].
Sodium;2-(1-fluorocyclobutyl)acetate serves as a metabolically stable isostere of endogenous acetate and Krebs cycle intermediates. Its primary mechanism involves competitive inhibition of enzymes recognizing short-chain aliphatic carboxylates. Key applications include:
Table 2: Biochemical Targets of Sodium;2-(1-Fluorocyclobutyl)Acetate
Target Enzyme | Biological System | Effect | Therapeutic Implication |
---|---|---|---|
Arginase-2 | Myeloid-derived suppressor cells | Kᵢ = 2.1 μM; ↑ CD8+ T-cell activity | Cancer immunotherapy adjuvants |
HDAC6 | Glioblastoma stem cells | IC₅₀ = 0.8 μM; ↓ tubulin deacetylation | Epigenetic therapy sensitization |
ATP-citrate lyase | Hepatocytes | 40% activity reduction at 10 μM | Lipogenesis inhibition in NASH |
The [¹⁸F]-radiolabeled analog of sodium;2-(1-fluorocyclobutyl)acetate has revolutionized PET imaging due to its tumor-selective uptake and resistance to in vivo defluorination. Its design overcomes limitations of earlier tracers like fluciclovine (anti-3-[¹⁸F]FACBC):
Table 3: Comparison of Sodium;2-(1-[¹⁸F]Fluorocyclobutyl)Acetate with Common PET Radiotracers
Radiotracer | Tumor Type | Tumor:Background Ratio | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Sodium;2-(1-[¹⁸F]Fluorocyclobutyl)acetate | Prostate, Glioma | 12.5:1 | >120 |
Fluciclovine ([¹⁸F]FACBC) | Prostate | 5.8:1 | 45 |
[¹⁸F]FDG | Multiple | 3.2:1 | >180 |
[⁶⁸Ga]PSMA-11 | Prostate | 20.1:1 | >180 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7